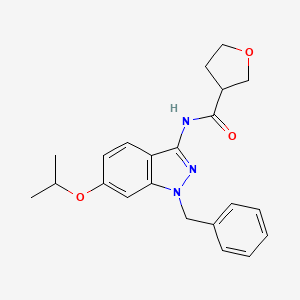![molecular formula C22H25N3O4 B5561187 2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)
2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including acetylation, ethylation, and condensation reactions. A related process describes the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, showcasing techniques such as reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007). Although not directly mentioning the specific compound , this process mirrors the complexity involved in synthesizing structurally related acetamides.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopy, plays a crucial role in determining the arrangement of atoms within a compound. A study exemplifying this approach involved the characterization of a related compound, where the crystal structure was determined, highlighting the importance of intramolecular and intermolecular interactions (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound may include its interaction with reagents to form new derivatives or its response under various conditions. For instance, compounds with oxadiazole moieties undergo reactions that showcase their reactivity and potential for further chemical modifications. The antimicrobial and hemolytic activities of oxadiazole derivatives emphasize the chemical reactivity and potential utility of such compounds (Samreen Gul et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding a compound's behavior in different environments. These characteristics are often determined through analytical techniques like NMR and mass spectrometry. Although specific data on the compound is scarce, related studies provide insights into how such properties might be analyzed (S. Z. Siddiqui et al., 2014).
Chemical Properties Analysis
The chemical properties encompass reactivity towards other chemicals, stability under various conditions, and the potential for undergoing specific reactions. For acetamide derivatives, these properties can significantly vary depending on the substituents and structural configuration. Research into similar compounds reveals a vast spectrum of chemical behaviors, from antimicrobial activity to interactions with biological targets (B. Narayana et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have developed novel synthetic routes to create 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, suggesting potential applications in diabetes management by regulating blood sugar levels through enzyme inhibition (Iftikhar et al., 2019). Further, the antimicrobial evaluation of related compounds indicates their efficacy against various microbial species, positioning them as candidates for antimicrobial drug development (Gul et al., 2017).
Molecular Docking and Anticancer Activities
Molecular docking studies have been conducted to understand the interaction mechanisms of these compounds with biological targets, highlighting their potential as anticancer agents by targeting specific receptors or enzymes involved in cancer progression (Sharma et al., 2018). Such research underscores the utility of these compounds in designing new therapeutic agents.
Antioxidant and Enzyme Inhibition
The antioxidant activity of coordination complexes constructed from related pyrazole-acetamide derivatives has been evaluated, demonstrating significant antioxidant properties. This suggests applications in combating oxidative stress-related diseases (Chkirate et al., 2019).
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the environmental and health implications of related compounds, highlighting the importance of understanding biotransformation processes for safety assessments (Coleman et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-25(21(26)13-16-9-10-18(27-3)19(12-16)28-4)14-20-23-22(24-29-20)17-8-6-7-15(2)11-17/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMXWWYPDWPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)
![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)
![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)